
Xanthorrhizol
Overview
Description
Xanthorrhizol is a bioactive bisabolane-type sesquiterpenoid predominantly isolated from the rhizomes of Curcuma xanthorrhiza Roxb. (Java turmeric), a plant traditionally used in Southeast Asia for its anti-inflammatory, antimicrobial, and hepatoprotective properties . Structurally, this compound features a phenolic hydroxyl group ortho to a methyl substituent on its aromatic ring, a critical feature for its pharmacological activity . It constitutes up to 46.3% of the essential oil extracted from C. xanthorrhiza rhizomes and demonstrates diverse biological effects, including anticancer, antioxidant, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Xanthorrhizol can be isolated from Curcuma xanthorrhiza using various extraction methods. One such method involves ultrasonic-assisted extraction using natural deep eutectic solvents (NADESs) based on glucose and organic acids like lactic acid, malic acid, and citric acid. The optimum conditions for this extraction include 30% water content in glucose/lactic acid (1:3), a solid-to-liquid ratio of 1/15 g/mL, and a 20-minute extraction time .
Industrial Production Methods
Industrial production of this compound typically involves solvent extraction using ethanol, followed by partitioning between n-hexane and water. The organic layer is then treated with acid-base reactions and acetylation, followed by fractionation using flash chromatography. The acetyl this compound fraction is hydrolyzed and purified to obtain this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Xanthorrhizol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxides, while reduction can yield alcohol derivatives.
Scientific Research Applications
Anticancer Properties
Xanthorrhizol has demonstrated promising anticancer activity across various cancer cell lines. Research indicates that it inhibits the growth of non-small cell lung carcinoma (A549) cells through modulation of key signaling pathways such as PI3K/AKT and NF-κB.
Key Findings:
- Cell Viability Reduction : this compound treatment significantly reduced A549 cell viability in a concentration-dependent manner, promoting apoptosis through oxidative stress mechanisms .
- Cytotoxicity Against Breast Cancer : In studies involving breast cancer cell lines (e.g., MCF-7), this compound exhibited cytotoxic effects with LC50 values ranging from 1.17 to 8.67 µg/mL depending on the specific cell line .
Antibacterial and Antimicrobial Effects
This compound's antibacterial properties have been extensively studied, particularly in the context of oral health. Its efficacy against various pathogenic bacteria suggests potential applications in dental care products.
Antibacterial Activity Table:
Antioxidant Activity
This compound also exhibits significant antioxidant properties, which contribute to its neuroprotective effects. Studies have shown that it can inhibit lipid peroxidation and reduce oxidative stress in neuronal cells.
Neuroprotective Effects:
- Oxidative Stress Reduction : this compound suppressed reactive oxygen species (ROS) generation in murine hippocampal HT22 cells .
- Comparative Antioxidant Activity : It demonstrated antioxidant activity comparable to known agents like probucol, with an IC50 of approximately 0.30 µg/mL against human LDL oxidation .
Potential Applications in Neurodegenerative Diseases
Emerging research suggests that this compound may offer therapeutic benefits in neurodegenerative conditions such as Alzheimer's disease due to its neuroprotective and antioxidant properties.
Case Studies:
Mechanism of Action
Xanthorrhizol exerts its effects through various molecular targets and pathways. It inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), reducing the production of proinflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). Additionally, this compound modulates the mitogen-activated protein kinase (MAPK) signaling pathway, particularly by attenuating the phosphorylation of c-Jun N-terminal kinases (JNKs), which inhibits the transcription of COX-2 and iNOS .
Comparison with Similar Compounds
Chemical Structure and Sources
Xanthorrhizol belongs to the bisabolane sesquiterpenoid family, which includes structurally related compounds such as α-curcumene, ar-turmerone, germacrone, and curzerenone. These compounds are primarily isolated from Curcuma species but differ in functional groups and bioactivity (Table 1).
Table 1: Structural and Source Comparison of this compound and Related Compounds
Pharmacological Activities
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus (MIC values: 4–16 µg/mL) . Its mechanism involves disrupting bacterial membrane integrity and enhancing the efficacy of antibiotics like DHS via MscL channel modulation . In contrast, ar-turmerone shows weaker activity against S. aureus , while thymol (a monoterpenoid) has higher radical scavenging capacity but lower selectivity for Gram-positive bacteria .
Anticancer Mechanisms
This compound induces apoptosis in cancer cells via mitochondrial pathways, activating caspases-3/9 and modulating Bcl-2/p53 proteins . It synergizes with curcumin in MDA-MB-231 breast cancer cells, achieving 50% growth inhibition at 8.67 µg/mL . Comparatively, curcumin relies on ROS-JNK pathway inhibition, while ar-turmerone primarily targets NF-κB .
Antioxidant Activity
In DPPH assays, this compound (EC₅₀: 12.5 µM) outperforms derivatives lacking the phenolic -OH group (e.g., acetyl-xanthorrhizol) but is less potent than thymol (EC₅₀: 8.2 µM) . The hydroxyl group is critical for radical scavenging, as acetylation abolishes activity .
Pharmacokinetic Profiles
This compound has a plasma half-life (T½) of 7.76 hours, reaching peak concentration (Cₘₐₓ) of 1.58 µg/mL within 1.33 hours after oral administration . Its bioavailability exceeds that of curcumin , which suffers from rapid metabolism and poor absorption .
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value | Reference |
---|---|---|
T½ (half-life) | 7.76 h | |
Cₘₐₓ | 1.58 µg/mL | |
Tₘₐₓ | 1.33 h | |
AUC (0–24 h) | 13.86 µg·h/mL |
Extraction and Stability
This compound is optimally extracted using ultrasound-assisted methods with NADES (natural deep eutectic solvents), such as glucose-lactic acid (GluLA), achieving yields 30% higher than ethanol maceration . Propanol and acetonitrile provide superior recovery rates (71–78%) in plasma samples compared to methanol or ethanol . In contrast, curcuminoids require polar solvents like acetone for efficient extraction .
Biological Activity
Xanthorrhizol, a bioactive compound derived from the rhizome of Curcuma xanthorrhiza, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by relevant research findings and data.
Antimicrobial Activity
This compound exhibits potent antimicrobial properties against various pathogens, including bacteria and viruses. Recent studies have elucidated its mechanisms of action and effectiveness.
- Mechanism of Action : this compound targets the SaMscL protein in Staphylococcus aureus, leading to cell lysis and efflux of cytoplasmic contents. This was demonstrated by a decrease in cell volume and dry weight upon treatment with this compound, indicating its potential as an antimicrobial agent .
- Efficacy Against Pathogens : It has shown effectiveness against foodborne pathogens and oral bacteria. For instance, it outperformed chlorhexidine in inhibiting Enterococcus faecalis under alkaline conditions, suggesting its utility in dental applications .
Pathogen | Minimum Inhibitory Concentration (MIC) | Study Reference |
---|---|---|
Staphylococcus aureus | 0.0625% | |
Enterococcus faecalis | Comparable to chlorhexidine | |
E. coli | 0.5 mg/mL |
Anticancer Activity
This compound has demonstrated significant anticancer effects across various cancer cell lines.
- Breast Cancer : In studies involving MCF-7 human breast cancer cells, this compound exhibited an EC50 value of 1.71 μg/mL, effectively inducing apoptosis through down-regulation of the anti-apoptotic protein Bcl-2 while increasing p53 levels . The compound's cytotoxicity was notably higher than that of tamoxifen.
- Non-Small Cell Lung Cancer : Research on A549 cells revealed that this compound significantly reduced cell viability in a concentration-dependent manner, further supporting its potential as an anticancer therapeutic .
Cancer Cell Line | EC50 (μg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 1.71 | Induction of apoptosis via Bcl-2 down-regulation |
A549 | Not specified | Concentration-dependent growth inhibition |
Anti-inflammatory and Antioxidant Effects
This compound also exhibits anti-inflammatory and antioxidant properties, contributing to its therapeutic potential.
- Anti-inflammatory Activity : In vitro studies have shown that this compound suppresses the production of pro-inflammatory cytokines such as IL-1β and TNF-α. It also inhibits matrix metalloproteinases (MMPs), which are involved in inflammatory processes .
- Antioxidant Activity : this compound demonstrated comparable antioxidant activity to probucol against lipid peroxidation, with an IC50 value of 0.4 μg/mL. It effectively scavenges free radicals and protects neuronal cells from oxidative stress induced by glutamate .
Case Studies
Several case studies highlight the therapeutic applications of this compound:
- Antimicrobial Efficacy : A clinical trial indicated that this compound could serve as an effective disinfectant for toothbrushes, potentially reducing caries incidence .
- Cancer Treatment Potential : In a comparative study with tamoxifen on breast cancer cells, this compound showed superior cytotoxicity, suggesting it could be a promising adjunct in cancer therapy .
Q & A
Basic Research Questions
Q. What experimental methodologies are commonly used to evaluate the antibacterial efficacy of xanthorrhizol against oral pathogens?
- Answer: Studies typically employ in vitro biofilm models using microtiter plates (e.g., 96-well format) and quantify metabolic activity via the XTT reduction assay. For example, this compound at 8–32 µg/mL reduced Candida albicans biofilm viability by 50–80% (SMIC50 and SMIC80 values) depending on biofilm maturity . Similar protocols are used for dental caries pathogens like Streptococcus mutans, with minimum inhibitory concentrations (MICs) determined via broth microdilution .
Q. How does this compound compare to conventional antimicrobial agents like chlorhexidine in eradicating biofilms?
- Answer: this compound at 1% concentration demonstrated equivalent efficacy to 2% chlorhexidine (CHX) in eradicating Enterococcus faecalis biofilms (98.18% vs. 97.67% eradication), as shown by colony-forming unit (CFU) counts and ANOVA/post-hoc Bonferroni tests (p<0.05) . However, its non-selective activity against both pathogenic and commensal oral flora requires further optimization .
Q. What extraction methods optimize this compound yield from Curcuma xanthorrhiza rhizomes?
- Answer: Supercritical CO₂ extraction (SCFE-CO₂) using the Taguchi method (L16 orthogonal array) achieves optimal yields: 8.0% oil yield at 15 MPa/50°C and this compound content of 128.3 mg/g oil at 25 MPa/50°C. This reduces experimental trials from 256 (full factorial) to 16 while maintaining precision (±0.1% error) . Ethanol-based solvent extraction and response surface methodology (RSM) with Box-Behnken designs are also validated for small-scale studies .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s anticancer activity in colon cancer models?
- Answer: this compound induces G0/G1 and G2/M cell cycle arrest in HCT116 cells by downregulating cyclins (A, B1, D1) and CDKs (1, 2, 4) while upregulating p21/p26. Apoptosis is mediated via caspase activation, cytochrome c release, and PARP cleavage. ROS-mediated MAPK/JNK/p38 pathways further contribute to DNA fragmentation and anti-metastatic effects .
Q. How does this compound synergize with antifungal agents like amphotericin B against Candida species?
- Answer: Combination therapy with ½ MIC this compound and ½ MIC amphotericin B reduced C. albicans CFU by 99.9% (4-log reduction). Synergy is attributed to enhanced membrane permeability and disruption of biofilm extracellular matrices, as shown in XTT assays and checkerboard analyses .
Q. What experimental designs address contradictions in this compound’s selectivity against oral microbiota?
- Answer: While this compound inhibits S. mutans (MIC = 0.0625%), it also affects non-cariogenic species like S. sanguinis. Dual-biofilm co-culture models and RNA-seq analysis of quorum-sensing pathways (e.g., LuxS/AI-2) are recommended to elucidate species-specific responses .
Q. How do ROS and antioxidant pathways modulate this compound’s neuroprotective effects?
- Answer: In hippocampal neurons, this compound reduces glutamate-induced ROS by 60% and inhibits lipid peroxidation (IC₅₀ = 12.5 µM). It suppresses microglial inflammation by downregulating COX-2, iNOS, TNF-α, and IL-6 via NF-κB/MAPK inhibition, as quantified by ELISA and Western blot .
Q. What pharmacokinetic challenges limit this compound’s translational potential in vivo?
- Answer: Poor aqueous solubility and rapid hepatic metabolism (CYP3A4-mediated) reduce bioavailability. Nanoemulsion formulations (e.g., Tween 80/lecithin) improve stability, with a 3.2-fold increase in plasma half-life observed in murine models .
Q. Methodological Guidance
Q. How to standardize this compound quantification in plant extracts?
- Answer: HPLC with C18 columns and UV detection (210 nm) is validated for quantifying this compound (retention time = 12.3 min) and curcuminoids. Calibration curves (R² >0.99) using this compound standards (0.1–100 µg/mL) ensure reproducibility .
Q. What statistical approaches are optimal for analyzing dose-dependent biofilm eradication?
- Answer: One-way ANOVA with post-hoc Tukey tests (for ≥3 groups) or Student’s t-tests (for two groups) are standard. Non-linear regression (e.g., log[inhibitor] vs. normalized response) calculates IC₅₀ values, while cluster analysis identifies biofilm maturity-phase-specific responses .
Q. Data Contradictions and Knowledge Gaps
- Contradiction: While this compound shows potent anti-biofilm activity in vitro, its efficacy in in vivo oral models is inconsistent due to saliva-mediated dilution and enzymatic degradation .
- Gaps: Limited data exist on long-term toxicity, pharmacokinetics in humans, and resistance mechanisms in target pathogens.
Properties
IUPAC Name |
2-methyl-5-(6-methylhept-5-en-2-yl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)6-5-7-12(3)14-9-8-13(4)15(16)10-14/h6,8-10,12,16H,5,7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWGCEDRLNNZOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CCC=C(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
326.00 to 327.00 °C. @ 760.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | Xanthorrhizol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
30199-26-9 | |
Record name | Xanthorrhizol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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